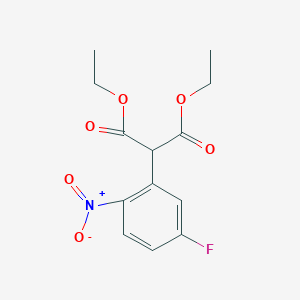
3-Hydroxy-4-methyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and methyl groups on the phenyl ring distinguishes it from other phenylalanine derivatives, potentially imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-D-phenylalanine can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-methyl-D-phenylalanine using a suitable oxidizing agent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels, to ensure the selective hydroxylation at the desired position on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding 4-methyl-D-phenylalanine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-methyl-D-phenylalanine, while reduction can produce 4-methyl-D-phenylalanine .
Scientific Research Applications
3-Hydroxy-4-methyl-D-phenylalanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways involving phenylalanine derivatives.
Medicine: Research explores its potential therapeutic effects, including its role as a precursor for neurotransmitters and its impact on neurological disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. This compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways related to phenylalanine metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-D-phenylalanine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxy-D-phenylalanine: Similar structure but without the methyl group, leading to variations in its interactions and applications.
D-Phenylalanine: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
3-Hydroxy-4-methyl-D-phenylalanine is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
919512-50-8 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
XPQWRBDSYUTCDD-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)O |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
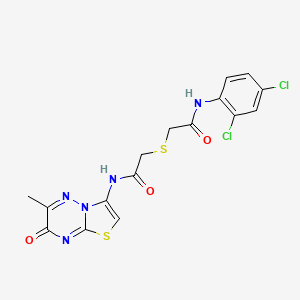
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
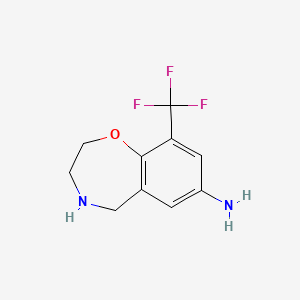
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)
![2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)
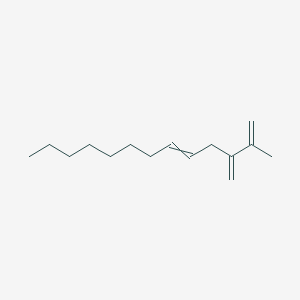
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
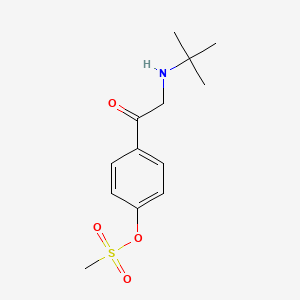
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide](/img/structure/B12632679.png)
